2,2/'-[Carbonylbis[imino-1,1/'-biphenyl-4,4/'-diyl(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)a 2,2/'-[Carbonylbis[imino-1,1/'-biphenyl-4,4/'-diyl(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)a
Brand Name: Vulcanchem
CAS No.: 16894-31-8
VCID: VC0093321
InChI: InChI=1S/C47H36N10O13S2.4Na/c1-25-41(52-50-39-21-19-35(71(65,66)67)23-37(39)45(60)61)43(58)56(54-25)33-15-7-29(8-16-33)27-3-11-31(12-4-27)48-47(64)49-32-13-5-28(6-14-32)30-9-17-34(18-10-30)57-44(59)42(26(2)55-57)53-51-40-22-20-36(72(68,69)70)24-38(40)46(62)63;;;;/h3-24,41-42H,1-2H3,(H,60,61)(H,62,63)(H2,48,49,64)(H,65,66,67)(H,68,69,70);;;;/q;4*+1/p-4
SMILES: CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C6=CC=C(C=C6)N7C(=O)C(C(=N7)C)N=NC8=C(C=C(C=C8)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C47H32N10Na4O13S2
Molecular Weight: 1100.909

2,2/'-[Carbonylbis[imino-1,1/'-biphenyl-4,4/'-diyl(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)a

CAS No.: 16894-31-8

Main Products

VCID: VC0093321

Molecular Formula: C47H32N10Na4O13S2

Molecular Weight: 1100.909

2,2/'-[Carbonylbis[imino-1,1/'-biphenyl-4,4/'-diyl(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)a - 16894-31-8

CAS No. 16894-31-8
Product Name 2,2/'-[Carbonylbis[imino-1,1/'-biphenyl-4,4/'-diyl(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1,4-diyl)a
Molecular Formula C47H32N10Na4O13S2
Molecular Weight 1100.909
IUPAC Name tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate
Standard InChI InChI=1S/C47H36N10O13S2.4Na/c1-25-41(52-50-39-21-19-35(71(65,66)67)23-37(39)45(60)61)43(58)56(54-25)33-15-7-29(8-16-33)27-3-11-31(12-4-27)48-47(64)49-32-13-5-28(6-14-32)30-9-17-34(18-10-30)57-44(59)42(26(2)55-57)53-51-40-22-20-36(72(68,69)70)24-38(40)46(62)63;;;;/h3-24,41-42H,1-2H3,(H,60,61)(H,62,63)(H2,48,49,64)(H,65,66,67)(H,68,69,70);;;;/q;4*+1/p-4
Standard InChIKey FPGLZOKFOXBNKE-UHFFFAOYSA-J
SMILES CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C6=CC=C(C=C6)N7C(=O)C(C(=N7)C)N=NC8=C(C=C(C=C8)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator